1,1,1-Trifluoroethyl-PEG4-azide

Overview

Description

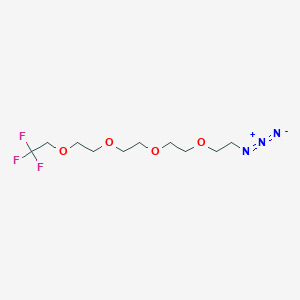

1,1,1-Trifluoroethyl-PEG4-azide is a polyethylene glycol (PEG) derivative containing a trifluoroethyl moiety and an azide functional group . It serves as a PROTAC linker, specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) .

Molecular Structure Analysis

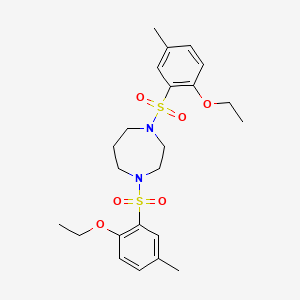

The molecular structure of this compound consists of a PEG-based backbone with a trifluoroethyl moiety and an azide functional group . The molecular weight is 301.26 g/mol, and the molecular formula is C10H18F3N3O4 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 301.26 g/mol and a molecular formula of C10H18F3N3O4 . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Scientific Research Applications

Conjugation Chemistry and Targeted Drug Delivery

Azido-functionalized poly(ethylene glycol) (PEG) derivatives, such as 1,1,1-Trifluoroethyl-PEG4-azide, are increasingly used in conjugation chemistry and targeted drug delivery. They are incorporated into nanoparticle-forming polymeric systems, enhancing their effectiveness. Quantitative end-group analysis via NMR is critical for their effective use in these applications (Semple, Sullivan, Vojkovský, & Sill, 2016).

Synthesis of Functionalized Molecules

PEG azides are employed in the synthesis of functionalized molecules, such as 1,4-disubstituted 1,2,3-triazoles. An efficient method using PEG as a solvent demonstrates the versatility of PEG azides in organic synthesis (Sreedhar, Reddy, & Kumar, 2006).

Fabrication of Superhydrophobic Surfaces

Azide copolymers containing PEG, when combined with fluorinated polymer chains, are used to fabricate superhydrophobic surfaces. These applications are significant in creating materials with enhanced chemical durability and stability (Li, Zheng, Wang, Wang, Dong, & Bai, 2010).

Tissue Engineering and Regenerative Medicine

PEG4-azide derivatives are utilized in tissue engineering, particularly in the development of hydrogels for cartilage regeneration. These hydrogels support cell survival and facilitate the regeneration of cartilaginous tissue, showing promise for clinical applications (Han et al., 2018).

Antifouling Coatings

PEG azides are instrumental in the development of antifouling coatings, particularly for medical devices and implants. Their ability to reduce protein adsorption and improve biocompatibility is crucial in these applications (Flavel et al., 2013).

Biomedical Imaging

In biomedical imaging, azide-functionalized PEG derivatives are used for the development of fluorescent organic nanoparticles (FONs). These FONs, with aggregation-induced emission features, demonstrate potential for biological imaging and are characterized by low cytotoxicity (Jiang et al., 2018).

Bioconjugation and Biocompatibility

The bioorthogonal reactions of aromatic azides, including those in PEG derivatives, are significant for bioconjugation processes like protein PEGylation. This enhances the biocompatibility and stability of therapeutic proteins and other biological macromolecules (Xie et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 1,1,1-Trifluoroethyl-PEG4-azide are proteins, antibodies, and other molecules and surfaces that contain lysine and other primary amine groups . The trifluoroethyl group in the compound is used to react with these targets .

Mode of Action

This compound is a crosslinker containing an azide group and a trifluoroethyl group . The azide group enables Click Chemistry, a powerful tool for bioconjugation, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction can occur with molecules containing alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins via the ubiquitin-proteasome system . This is achieved through the synthesis of PROTACs, which can have significant implications in targeted therapy .

Action Environment

It’s worth noting that the compound’s solubility in aqueous media suggests that it may be well-suited for environments with a significant water component .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F3N3O4/c11-10(12,13)9-20-8-7-19-6-5-18-4-3-17-2-1-15-16-14/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMFBNPYALGJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(F)(F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

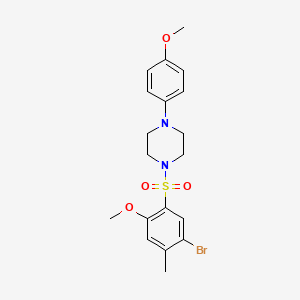

![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)

![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)